molecular formula C11H19NO3 B1607558 4-(Cycloheptylamino)-4-oxobutanoic acid CAS No. 545349-11-9

4-(Cycloheptylamino)-4-oxobutanoic acid

Cat. No. B1607558
CAS RN: 545349-11-9
M. Wt: 213.27 g/mol
InChI Key: XSJLCCURWNGWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cycloheptylamino)-4-oxobutanoic acid, commonly known as cycloheptanecarboxylic acid or CHCA, is an organic compound belonging to the family of cyclic carboxylic acids. It is a cyclic amide, which is a derivative of an amine and a carboxylic acid, and has been extensively studied due to its unique chemical and physical properties. CHCA has been used in a variety of scientific applications, such as the synthesis of pharmaceuticals, the development of new materials, and the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 4-(Cycloheptylamino)-4-oxobutanoic acid and its derivatives have been studied for their synthesis and antimicrobial properties. For instance, a study by Baldwin et al. (1986) explored the synthesis of cyclobutanol-containing dipeptides, leading to enhanced antibacterial activity against Bacillus subtilis. This suggests potential applications in developing new antimicrobial agents (Baldwin, Adlington, Parisi, & Ting, 1986).

Pesticide Analysis in Agriculture

  • In agricultural applications, derivatives of 4-(Cycloheptylamino)-4-oxobutanoic acid have been used in developing sensitive assays for pesticide analysis. Zhang et al. (2008) developed a method for detecting the insecticide fenthion in fruit samples using derivatives of this compound, showcasing its role in ensuring food safety (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).

Apoptosis and Cell Growth Inhibition

  • The compound has been linked to apoptosis and cell growth inhibition. Tang et al. (2006) found that 4-Methylthio-2-oxobutanoic acid (MTOB), a related compound, inhibits human cell line growth and induces apoptosis independently of certain enzyme inhibition, indicating potential in cancer research (Tang, Kadariya, Murphy, & Kruger, 2006).

Organic Synthesis and Medicinal Chemistry

  • In organic synthesis and medicinal chemistry, derivatives of this compound have been utilized in creating new drug analogues and cyclic peptides. For example, Dubois et al. (2020) discussed synthesizing arylacetic acids with cyclobutanes, demonstrating the compound's role as a building block in medicinal chemistry (Dubois, Smith, White, Lee Wei Jie, Mousseau, Choi, & Bull, 2020).

Spectroscopy and Molecular Structure Studies

properties

IUPAC Name

4-(cycloheptylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-10(7-8-11(14)15)12-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJLCCURWNGWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387893
Record name 4-(cycloheptylamino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cycloheptylamino)-4-oxobutanoic acid

CAS RN

545349-11-9
Record name 4-(cycloheptylamino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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